3,4-Dihydroisoquinoline-6,7-diol
Overview
Description
3,4-Dihydroisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their presence in various natural alkaloids and their wide range of biological activities
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 3,4-dihydroisoquinoline-6,7-diol belongs, are known to interact with various biological targets due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, depending on their specific structure and the nature of the target .
Biochemical Pathways
It’s worth noting that isoquinolines can originate from reactions known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds .
Pharmacokinetics
The introduction of substituents at certain positions in isoquinoline derivatives generally improves their biostability .
Result of Action
Isoquinolines and their derivatives are known to exhibit a wide range of biological activities .
Action Environment
The reaction conditions for the synthesis of similar compounds are often very mild , suggesting that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3,4-Dihydroisoquinoline-6,7-diol plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline, a novel inhibitor of factor-kB in in vitro invasion in murine mammary cells . The nature of these interactions involves the compound binding with enzymes and proteins, which can lead to changes in the biochemical pathways within the cell.
Cellular Effects
It is known that this compound is an important precursor used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, etc . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can lead to effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol can be achieved through several methods. One common approach involves the cyclization of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and amines are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated isoquinoline derivatives.
Scientific Research Applications
3,4-Dihydroisoquinoline-6,7-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another derivative with distinct chemical properties and applications.
Uniqueness: 3,4-Dihydroisoquinoline-6,7-diol is unique due to its specific hydroxyl groups at the 6 and 7 positions, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQVMIYUGOTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421366 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4602-83-9 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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